molecular formula C9H8N2O2 B1423464 Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate CAS No. 1315366-69-8

Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate

Cat. No.: B1423464
CAS No.: 1315366-69-8
M. Wt: 176.17 g/mol
InChI Key: XNQWKVZWPPFIDR-UHFFFAOYSA-N
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Description

Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate is an organic compound with the molecular formula C10H8N2O2 It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6-methylpyridazine and propargyl bromide.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction.

    Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Amides or thioesters.

Scientific Research Applications

Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(6-chloropyridazin-3-yl)prop-2-ynoate
  • Methyl 3-(6-ethylpyridazin-3-yl)prop-2-ynoate
  • Methyl 3-(6-phenylpyridazin-3-yl)prop-2-ynoate

Uniqueness

Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate is unique due to the presence of the methyl group on the pyridazine ring, which can influence its reactivity and biological activity. This structural feature can affect the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-7-3-4-8(11-10-7)5-6-9(12)13-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNQWKVZWPPFIDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)C#CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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